22:0 Lyso-PC-d4

Description

BenchChem offers high-quality 22:0 Lyso-PC-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22:0 Lyso-PC-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H62NO7P |

|---|---|

Molecular Weight |

583.8 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i13D2,14D2 |

InChI Key |

UIINDYGXBHJQHX-VOBCVOCISA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 22:0 Lyso-PC-d4 for Researchers and Drug Development Professionals

Introduction

22:0 Lyso-PC-d4, also known as behenoyl lysophosphatidylcholine-d4 or 1-docosanoyl-sn-glycero-3-phosphocholine-d4, is a deuterated form of the saturated lysophosphatidylcholine 22:0 Lyso-PC.[1][2] It is a specialized lipid molecule primarily utilized as an internal standard in quantitative mass spectrometry-based analytical techniques, such as in metabolomics and for the evaluation of biomarkers.[1][2][3] The incorporation of four deuterium atoms into the docosanoyl (behenoyl) fatty acid chain provides a distinct mass shift, enabling precise and accurate quantification of its non-deuterated counterpart and other related lipids in complex biological samples.[1][2]

This technical guide provides a comprehensive overview of 22:0 Lyso-PC-d4, including its chemical structure, properties, and detailed experimental protocols for its application. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, metabolomics, and biomarker discovery.

Chemical Structure and Properties

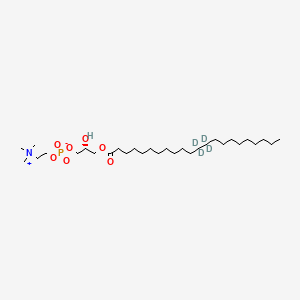

22:0 Lyso-PC-d4 is a glycerophospholipid characterized by a glycerol backbone, a phosphocholine headgroup, and a single 22-carbon saturated fatty acid (docosanoic acid or behenic acid) at the sn-1 position, with four deuterium atoms located at positions 12, 12, 13, and 13 of this fatty acid chain.[1][2]

Chemical Structure:

Caption: Chemical structure of 22:0 Lyso-PC-d4.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₈D₄NO₇P | [1][2] |

| Molecular Weight | 583.82 g/mol | [1][2] |

| Labeled CAS Number | 2483831-14-5 | [1][2] |

| Unlabeled CAS Number | 125146-65-8 | [1][2] |

| Synonyms | Behenoyl lysophosphatidylcholine-d4, 1-docosanoyl-sn-glycero-3-phosphocholine-d4, PC(22:0/0:0)-d4 | [1][2] |

| Chemical Purity | Typically ≥95% | [1] |

| Storage Temperature | -20°C | [1][4] |

Experimental Protocols

22:0 Lyso-PC-d4 is primarily used as an internal standard in lipidomics and metabolomics workflows for the quantification of lysophosphatidylcholines and other lipids by mass spectrometry. Below are detailed protocols for its application.

Experimental Workflow for Lipid Extraction using 22:0 Lyso-PC-d4 as an Internal Standard

Caption: Workflow for lipid extraction with an internal standard.

Detailed Protocol for Lipid Extraction from Plasma

This protocol is adapted from standard lipid extraction methods and is suitable for the use of 22:0 Lyso-PC-d4 as an internal standard.

Materials:

-

Biological sample (e.g., plasma)

-

22:0 Lyso-PC-d4 internal standard solution (concentration determined based on expected analyte levels)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or HPLC-grade water)

-

Centrifuge capable of 2000 x g

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of 22:0 Lyso-PC-d4 internal standard solution. The exact amount should be optimized for the specific assay.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Signaling Pathways Involving Lysophosphatidylcholines (LPCs)

While 22:0 Lyso-PC-d4 itself is a tool for analytical chemistry, its non-deuterated counterpart, 22:0 Lyso-PC, is part of the broader class of lysophosphatidylcholines (LPCs) which are bioactive signaling molecules. LPCs are produced from phosphatidylcholines by the action of phospholipase A2 (PLA2).[5] They are involved in various cellular processes and can be further metabolized to other signaling lipids like lysophosphatidic acid (LPA) by the enzyme autotaxin.[1]

Simplified Lysophosphatidylcholine (LPC) Metabolic and Signaling Pathway

Caption: Overview of LPC metabolism and signaling.

Lysophosphatidylcholines exert their effects by activating specific G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling pathways that influence cellular functions such as inflammation, cell proliferation, and apoptosis.[6]

Conclusion

22:0 Lyso-PC-d4 is an indispensable tool for accurate and precise quantification of lysophosphatidylcholines and other lipids in complex biological matrices. Its well-defined chemical structure and isotopic labeling make it an ideal internal standard for mass spectrometry-based lipidomics and metabolomics studies. A thorough understanding of its properties and the implementation of robust experimental protocols, as outlined in this guide, are crucial for obtaining high-quality, reproducible data in research and drug development settings. Furthermore, recognizing the biological relevance of the corresponding endogenous LPCs provides a broader context for the importance of their accurate measurement in understanding health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysophosphatidylcholine 22:0 (docosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10500-0.001 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 22:0 Lyso-PC-d4: Physical and Chemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 22:0 Lyso-PC-d4 (1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine-d4), a deuterated form of a saturated lysophosphatidylcholine. This document is intended to serve as a valuable resource for researchers utilizing this stable isotope-labeled lipid in metabolomics, lipidomics, and as an internal standard in quantitative mass spectrometry-based experiments.

Physicochemical Properties

22:0 Lyso-PC-d4 is a synthetic, deuterated version of 22:0 Lyso-PC, where four deuterium atoms are incorporated into the docosanoyl (behenic acid) chain. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related lipid species.[1][2]

General Properties

| Property | Value | Source |

| Chemical Name | [(2R)-3-(12,12,13,13-tetradeuteriodocosanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [3] |

| Synonyms | 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine-d4, L-alpha-behenoyl-lysophosphatidylcholine-d4, PC(22:0/0:0)-d4 | [4] |

| Appearance | Typically exists as a solid at room temperature. | [3] |

| Purity | >99% LPC; may contain up to 10% of the 2-LPC isomer. | [5] |

Molecular and Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₈D₄NO₇P | [4] |

| Molecular Weight | 583.82 g/mol | [4] |

| Exact Mass | 583.451 Da | [3] |

| CAS Number | 2483831-14-5 | [4] |

Physicochemical Parameters

| Property | Value | Source |

| Melting Point | Not Available | [6][7] |

| Boiling Point | Not Available | [6][7] |

| logP | 8.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 30 | [3] |

| Complexity | 604 | [3] |

| Predicted Water Solubility | 8.0e-05 g/L | [7] |

Solubility and Stability

22:0 Lyso-PC-d4 is sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. For biological experiments, it is recommended to prepare aqueous solutions by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[8] It is advised not to store the aqueous solution for more than one day.[8]

For long-term storage, the compound should be kept as a solid at -20°C, where it is expected to be stable for at least one year.[8][9] It is important to protect it from light.[6][9]

Biological Activity and Signaling Pathways

Lysophosphatidylcholines (LPCs), including the non-deuterated counterpart of the topic compound, are bioactive lipid molecules that act as signaling messengers in various biological processes.[10] They are primarily produced through the hydrolysis of phosphatidylcholine by phospholipase A2.[1]

LPCs can activate multiple signaling pathways, often through G protein-coupled receptors (GPCRs) such as G2A and Toll-like receptors (TLRs).[3][11] These interactions can trigger downstream signaling cascades involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), influencing processes like inflammation, cell proliferation, and apoptosis.[10][11]

Below is a generalized diagram of a lysophosphatidylcholine signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. isotope.com [isotope.com]

- 7. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Lyso-PC 22:0 (docosanoyl-12,12,13,13-Dâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 22:0 Lyso-PC-d4 in Advancing Lipidomics Research: A Technical Guide

For Immediate Release

In the intricate landscape of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This technical guide delves into the critical role of 22:0 Lyso-PC-d4, a deuterated lysophosphatidylcholine, as an internal standard in mass spectrometry-based lipidomics. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth overview of its application, supported by experimental methodologies, quantitative data, and visualization of relevant biological pathways.

Introduction: The Significance of Lysophosphatidylcholines and the Need for Robust Quantification

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines. They are implicated in a myriad of physiological and pathological processes, including signal transduction, inflammation, and the development of various diseases such as atherosclerosis and cancer. The accurate measurement of LPC species in biological samples is therefore crucial for understanding disease mechanisms and for the discovery of novel biomarkers.

Quantitative lipidomics, predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of internal standards to correct for variations in sample preparation and instrument response. Deuterated lipids, such as 22:0 Lyso-PC-d4, are ideal internal standards as they are chemically identical to their endogenous counterparts but are distinguishable by their increased mass, ensuring they co-elute and ionize similarly without interfering with the measurement of the target analyte.[1][2]

Physicochemical Properties of 22:0 Lyso-PC-d4

22:0 Lyso-PC-d4, also known as 1-docosanoyl-sn-glycero-3-phosphocholine-d4, is a synthetic, deuterated version of the naturally occurring 22:0 Lyso-PC. The incorporation of four deuterium atoms into its structure provides a distinct mass shift, enabling its use as an internal standard.

| Property | Value |

| Chemical Formula | C30H58D4NO7P |

| Molecular Weight | 583.82 g/mol [3] |

| Synonyms | 1-docosanoyl-d4-sn-glycero-3-phosphocholine |

| Purity | Typically >98% |

| Storage | -20°C in a dry, dark environment |

Quantitative Analysis using 22:0 Lyso-PC-d4 as an Internal Standard

The use of a deuterated internal standard like 22:0 Lyso-PC-d4 is fundamental to achieving accurate and precise quantification of LPCs and other lipid species. By adding a known amount of the standard to each sample prior to lipid extraction, any loss of analyte during sample processing or variations in ionization efficiency in the mass spectrometer can be normalized.

Linearity and Method Performance

Studies utilizing long-chain LPCs as calibrators have demonstrated excellent linearity and sensitivity. For instance, a high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) method for LPC quantification showed a linear response for calibrators including LPC 22:0.[4] The within-run imprecision for major LPC species was found to be as low as 3%, with a detection limit of less than 1 µmol/L.[4]

Table 1: Representative Quantitative Method Performance for LPC Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | >0.99 | [5] |

| Limit of Detection (LOD) | < 1 µmol/L | [4] |

| Limit of Quantification (LOQ) | 0.1-110 pmol/mL | [6] |

| Within-Run Precision (CV) | 3-12% | [4] |

| Total Imprecision (CV) | 12-25% | [4] |

Experimental Protocols

The following sections outline a detailed methodology for the quantitative analysis of lysophosphatidylcholines in human plasma using 22:0 Lyso-PC-d4 as an internal standard.

Materials and Reagents

-

22:0 Lyso-PC-d4 Internal Standard: Stock solution (e.g., 1 mg/mL in methanol).

-

Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

-

Additives: Formic acid and ammonium acetate.

-

Biological Samples: e.g., Human plasma.

Experimental Workflow

The overall workflow for a typical lipidomics experiment involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.

Detailed Lipid Extraction Protocol (MTBE Method)

-

Prepare Internal Standard Working Solution: Dilute the 22:0 Lyso-PC-d4 stock solution with methanol to a final concentration of 10 µg/mL.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Addition: To 50 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL 22:0 Lyso-PC-d4 internal standard working solution.

-

Protein Precipitation and Lipid Extraction:

-

Add 225 µL of cold methanol.

-

Vortex for 10 seconds.

-

Add 750 µL of methyl-tert-butyl ether (MTBE).

-

Vortex for 20 minutes at 4°C.

-

-

Phase Separation:

-

Add 188 µL of water.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Lipid Phase Collection: Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

-

Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B for re-equilibration.

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion for LPCs: The protonated molecular ion [M+H]⁺.

-

Product Ion for LPCs: The characteristic phosphocholine headgroup fragment at m/z 184.[7][8]

-

MRM Transitions:

-

22:0 Lyso-PC-d4: m/z 584.5 → 184.1

-

Endogenous 22:0 Lyso-PC: m/z 580.5 → 184.1

-

Note: Specific m/z values may vary slightly based on instrumentation.

-

Lysophosphatidylcholine Signaling Pathways

LPCs exert their biological effects by activating specific G protein-coupled receptors (GPCRs), most notably G2A (also known as GPR132).[9] The binding of LPC to G2A initiates a cascade of intracellular signaling events that can influence cell migration, proliferation, and apoptosis.[10]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Lysophosphatidylcholine 22:0 (docosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10500-0.005 [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolomic Significance of Lysophosphatidylcholines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids that serve as crucial intermediates in the metabolism of phosphatidylcholines (PCs), the most abundant phospholipid component of eukaryotic cell membranes.[1] Beyond their structural role, LPCs have emerged as potent signaling molecules, actively participating in a myriad of physiological and pathological processes. Their levels in biological fluids and tissues are dynamically regulated and can serve as sensitive biomarkers for various diseases, making them a focal point in the field of metabolomics for diagnostics and drug development. This guide provides a comprehensive overview of LPCs, detailing their metabolism, signaling pathways, analytical methodologies, and clinical relevance.

Biochemical Properties and Metabolism of Lysophosphatidylcholines

LPCs are structurally characterized by a glycerol backbone, a phosphocholine head group, and a single fatty acyl chain, typically at the sn-1 or sn-2 position. They are primarily generated through two enzymatic pathways:

-

Phospholipase A2 (PLA2)-mediated hydrolysis of PCs : PLA2 enzymes cleave the fatty acid from the sn-2 position of PC, yielding LPC and a free fatty acid.[2][3]

-

Lecithin-cholesterol acyltransferase (LCAT) reaction : LCAT transfers a fatty acid from the sn-2 position of PC to cholesterol, forming cholesteryl esters and LPC.[2]

Conversely, LPCs are catabolized through several pathways:

-

Acylation by Lysophosphatidylcholine Acyltransferase (LPCAT) : LPCAT enzymes re-acylate LPC to form PC, a key step in the Lands cycle of phospholipid remodeling.[2][4]

-

Hydrolysis by Autotaxin (ATX) : The lysophospholipase D activity of ATX converts LPC into lysophosphatidic acid (LPA), another potent signaling lipid, and choline.[5][6]

-

Hydrolysis by Lysophospholipases : These enzymes remove the remaining fatty acyl chain, generating glycerophosphocholine.

The balance between these synthetic and catabolic pathways dictates the cellular and circulating levels of LPCs, which are critical for maintaining cellular homeostasis.

Data Presentation: Quantitative Levels of Lysophosphatidylcholines

The concentration of various LPC species in human plasma is altered in numerous disease states compared to healthy individuals. The following tables summarize these quantitative differences, providing a valuable resource for biomarker discovery and clinical research.

Table 1: Plasma Lysophosphatidylcholine Concentrations in Healthy Individuals

| LPC Species | Concentration Range (µM) | Reference(s) |

| Total LPCs | 200 - 400 | [7] |

| LPC 16:0 | 34.11 ± 1.26 | [8] |

| LPC 18:0 | 14.37 ± 0.54 | [8] |

| LPC 18:1 | 15.91 ± 1.85 | [8] |

| LPC 18:2 | 21.57 ± 1.40 | [8][9] |

| LPC 20:4 | 5.45 ± 0.39 | [8] |

Table 2: Alterations in Plasma Lysophosphatidylcholine Concentrations in Disease

| Disease | LPC Species | Alteration | Concentration/Fold Change | Reference(s) |

| Cancer | ||||

| Colorectal Cancer | Total LPCs, 18:1, 18:2 | Decreased | Significantly lower (P<0.001) | [10] |

| Pancreatic Cancer | LPC 16:0, 18:1 | Decreased | Lower in relapsed cases | [11] |

| Squamous Cell Carcinoma | Total LPCs | Decreased | Lower levels correlate with poorer survival | [12] |

| Ovarian Cancer | LPC 16:0 | Decreased | Lower in patient sera (P=0.05) | [13] |

| General Cancer Patients | Total LPCs | Decreased | 207 ± 59 µM | [7] |

| Cardiovascular Disease | ||||

| Atherosclerosis/CAD | LPC 18:0 | Decreased | Significantly lower in patients | [14][15][16] |

| Familial Hyperlipidemia | Total LPCs | Increased | 1.4x increase | [2] |

| Neurodegenerative Disease | ||||

| Alzheimer's Disease | Total LPCs, 18:1 | Decreased | Lower in plasma, CSF, and brain | [17][18][19][20] |

| Metabolic Disease | ||||

| Type 2 Diabetes | Total LPCs, 18:2 | Decreased | Lower in obese and T2DM individuals | [8][9][21][22][23] |

| Obesity | Total LPCs | Decreased | Lower in obese individuals | [8][23] |

Experimental Protocols

Accurate quantification of LPCs is paramount for reliable metabolomic studies. Below are detailed protocols for the extraction and analysis of LPCs from biological samples.

Protocol 1: Lipid Extraction from Plasma using a Modified Bligh & Dyer Method

This protocol is a widely used method for the extraction of total lipids from plasma.[12][24][25][26][27]

Materials:

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Deionized water (dH2O)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 1.25 mL of chloroform to the mixture and vortex for 1 minute.

-

Add 1.25 mL of deionized water to induce phase separation and vortex for another minute.

-

Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for subsequent analysis.

Protocol 2: Protein Precipitation and Lipid Extraction using Methanol

This is a simpler and faster method suitable for high-throughput applications, primarily focused on precipitating proteins and extracting a broad range of metabolites, including LPCs.[3][28]

Materials:

-

Methanol (MeOH), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of reaching >10,000 x g

Procedure:

-

To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Incubate the mixture on ice for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted lipids and other metabolites.

-

The supernatant can be directly used for LC-MS/MS analysis or dried down and reconstituted in an appropriate solvent.

Protocol 3: Quantification of LPCs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual LPC species.[4][5][29][30]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

General LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate different LPC species based on their fatty acyl chain length and degree of unsaturation. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, often with additives like formic acid or ammonium formate, is employed.

-

Mass Spectrometry Detection: ESI in positive ion mode is commonly used for LPC analysis. Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring the precursor-to-product ion transition specific for the phosphocholine headgroup (m/z 184).

-

Internal Standards: For accurate quantification, a non-endogenous LPC species (e.g., LPC 17:0) is added to the samples prior to extraction to correct for variations in extraction efficiency and instrument response.

Workflow:

-

Prepare lipid extracts from samples and internal standards as described in Protocol 1 or 2.

-

Inject the reconstituted extracts into the LC-MS/MS system.

-

Acquire data in MRM mode, monitoring the specific transitions for each LPC species of interest and the internal standard.

-

Process the data using appropriate software to integrate peak areas.

-

Construct a calibration curve using known concentrations of authentic LPC standards.

-

Calculate the concentration of each LPC species in the samples by normalizing their peak areas to the peak area of the internal standard and comparing to the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LPCs and a typical experimental workflow for their analysis.

Signaling Pathways

// Nodes PC [label="Phosphatidylcholine (PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#FBBC05", fontcolor="#202124"]; PLA2 [label="PLA2 / LCAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPCAT [label="LPCAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ATX [label="Autotaxin (ATX)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPA [label="Lysophosphatidic Acid (LPA)", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR_G2A [label="G2A Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR_LPA [label="LPA Receptors", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_G2A [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_LPA [label="Downstream Signaling\n(e.g., Rho, PLC, PI3K/Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PC -> LPC [label="Hydrolysis", dir=forward, color="#34A853"]; PLA2 -> PC [dir=none, arrowhead=none, style=dashed, color="#34A853"]; LPC -> PC [label="Acylation\n(Lands Cycle)", dir=forward, color="#34A853"]; LPCAT -> LPC [dir=none, arrowhead=none, style=dashed, color="#34A853"]; LPC -> LPA [label="Hydrolysis", dir=forward, color="#34A853"]; ATX -> LPC [dir=none, arrowhead=none, style=dashed, color="#34A853"]; LPC -> GPCR_G2A [label="Activates", dir=forward, color="#4285F4"]; LPA -> GPCR_LPA [label="Activates", dir=forward, color="#4285F4"]; GPCR_G2A -> Downstream_G2A [label="Initiates", dir=forward, color="#EA4335"]; GPCR_LPA -> Downstream_LPA [label="Initiates", dir=forward, color="#EA4335"]; Downstream_G2A -> Inflammation [dir=forward, style=dashed, color="#202124"]; Downstream_G2A -> Proliferation [dir=forward, style=dashed, color="#202124"]; Downstream_LPA -> Proliferation [dir=forward, style=dashed, color="#202124"]; Downstream_LPA -> Apoptosis [dir=forward, style=dashed, color="#202124"]; }

// Nodes LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#FBBC05", fontcolor="#202124"]; G2A [label="G2A Receptor\n(GPCR)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Proteins\n(Gαs, Gαq, Gα13)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROCK [label="ROCK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Apoptosis, Inflammation, Migration)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPC -> G2A [label="Binds to", color="#4285F4"]; G2A -> G_protein [label="Activates", color="#4285F4"]; G_protein -> AC [label="Gαs", color="#34A853"]; G_protein -> PLC [label="Gαq", color="#34A853"]; G_protein -> RhoGEF [label="Gα13", color="#34A853"]; AC -> cAMP [label="Produces", color="#EA4335"]; PLC -> IP3_DAG [label="Produces", color="#EA4335"]; RhoGEF -> RhoA [label="Activates", color="#EA4335"]; cAMP -> PKA [label="Activates", color="#202124"]; IP3_DAG -> PKC [label="Activates", color="#202124"]; RhoA -> ROCK [label="Activates", color="#202124"]; PKA -> Cellular_Responses [style=dashed, color="#202124"]; PKC -> Cellular_Responses [style=dashed, color="#202124"]; ROCK -> Cellular_Responses [style=dashed, color="#202124"]; }

Experimental Workflow

// Nodes Sample [label="Biological Sample\n(e.g., Plasma, Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(e.g., Bligh & Dyer)", fillcolor="#FBBC05", fontcolor="#202124"]; Internal_Std [label="Internal Standard Spiking", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Reconstitute [label="Dry Down & Reconstitute", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition (MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing\n(Integration, Normalization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(Calibration Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="LPC Concentration Data", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Internal_Std [color="#34A853"]; Internal_Std -> Extraction [color="#34A853"]; Extraction -> Dry_Reconstitute [color="#202124"]; Dry_Reconstitute -> LC_MS [color="#4285F4"]; LC_MS -> Data_Acquisition [color="#EA4335"]; Data_Acquisition -> Data_Processing [color="#EA4335"]; Data_Processing -> Quantification [color="#EA4335"]; Quantification -> Result [color="#202124"]; }

Conclusion

Lysophosphatidylcholines are multifaceted molecules that are integral to cellular function and are increasingly recognized for their role as signaling mediators and disease biomarkers. Their quantification in metabolomic studies provides a powerful tool for understanding disease mechanisms, identifying novel therapeutic targets, and developing diagnostic and prognostic assays. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the significant potential of LPCs in their respective fields. As analytical technologies continue to advance, the depth of our understanding of the complex roles of LPCs in health and disease is poised to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 4. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Association of Plasma Phospholipids with Age-Related Cognitive Impairment: Results from a Cross-Sectional Study [mdpi.com]

- 11. Exploration of Lipid Mediators for Therapeutic Monitoring of Pancreatic Cancer Patients | Anticancer Research [ar.iiarjournals.org]

- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Spatial Metabolomics Identifies LPC(18:0) and LPA(18:1) in Advanced Atheroma With Translation to Plasma for Cardiovascular Risk Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. academicmed.org [academicmed.org]

- 19. researchgate.net [researchgate.net]

- 20. Plasma Lipidomics Approach in Early and Specific Alzheimer's Disease Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plasma Lipidomic n-6 Polyunsaturated Fatty Acids and Type 2 Diabetes Risk in the EPIC-Potsdam Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. Plasma Lysophosphatidylcholine Levels Are Reduced in Obesity and Type 2 Diabetes | PLOS One [journals.plos.org]

- 24. tabaslab.com [tabaslab.com]

- 25. aquaculture.ugent.be [aquaculture.ugent.be]

- 26. biochem.wustl.edu [biochem.wustl.edu]

- 27. scribd.com [scribd.com]

- 28. agilent.com [agilent.com]

- 29. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

The Role of 22:0 Lyso-PC-d4 in Advancing Mass Spectrometry Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 22:0 Lyso-PC-d4 as an internal standard in mass spectrometry-based lipidomics and metabolomics. We will delve into its chemical properties, provide detailed experimental protocols for its application, and illustrate the key signaling pathways involving lysophosphatidylcholines.

Introduction to 22:0 Lyso-PC-d4

1-docosanoyl-sn-glycero-3-phosphocholine-d4 (22:0 Lyso-PC-d4) is a deuterated form of 22:0 lysophosphatidylcholine (Lyso-PC). Lyso-PCs are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines and are implicated in a wide range of cellular processes and diseases.[1] The integration of a stable isotope label, deuterium (d4), into the 22:0 Lyso-PC molecule makes it an ideal internal standard for quantitative mass spectrometry.[2] Its use allows for the precise and accurate quantification of endogenous levels of 22:0 Lyso-PC and other related lipid species in complex biological matrices.[3]

The primary application of 22:0 Lyso-PC-d4 is in lipidomics and metabolomics research, where it serves as a crucial tool for the investigation of biomarkers for various conditions, including metabolic disorders, inflammatory diseases, and neurological conditions.[3][4]

Physicochemical Properties of 22:0 Lyso-PC and its Deuterated Analog

A comprehensive understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development in mass spectrometry.

| Property | 22:0 Lyso-PC | 22:0 Lyso-PC-d4 |

| Systematic Name | 1-docosanoyl-sn-glycero-3-phosphocholine | 1-docosanoyl-d4-sn-glycero-3-phosphocholine |

| Synonyms | Behenoyl-L-α-lysophosphatidylcholine, LysoPC(22:0) | - |

| Molecular Formula | C₃₀H₆₂NO₇P | C₃₀H₅₈D₄NO₇P |

| Molecular Weight | 579.79 g/mol [5] | 583.82 g/mol [6] |

| Chemical Purity | Typically >99%[5] | Typically >95-98%[6] |

| Storage Temperature | -20°C[5] | -20°C[6] |

Experimental Protocols

The accurate quantification of lysophosphatidylcholines using 22:0 Lyso-PC-d4 as an internal standard involves several critical steps, from sample preparation to data acquisition.

Lipid Extraction from Biological Matrices

The choice of extraction method is crucial for the efficient recovery of Lyso-PCs from complex samples such as plasma, serum, or tissues. Two commonly employed methods are presented below.

Methanol-Based Extraction Protocol

This is a simple and rapid method suitable for the extraction of choline-containing lipids.

-

To 2 µL of plasma or serum, add 1 mL of methanol containing the 22:0 Lyso-PC-d4 internal standard at a known concentration.

-

Vortex the mixture thoroughly.

-

Incubate the sample on ice for 10 minutes.

-

Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.

-

Collect the supernatant for LC-MS/MS analysis.

Chloroform/Methanol-Based Extraction (Folch Method)

This classic method provides a robust extraction for a broad range of lipids.

-

Homogenize approximately 10 mg of tissue or 2 x 10⁶ cells in 200 µL of ice-cold assay buffer.

-

To 200 µL of the homogenate, add 750 µL of a 1:2 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Add 250 µL of chloroform and vortex for 30 seconds.

-

Add 250 µL of purified water to induce phase separation.

-

Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for the analysis of 22:0 Lyso-PC using 22:0 Lyso-PC-d4 as an internal standard.

Liquid Chromatography (LC) Parameters

-

Column: A reversed-phase C18 column is commonly used for the separation of lysophosphatidylcholines.

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[7]

-

Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) containing 10 mM ammonium acetate and 0.1% formic acid.[7]

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids. A representative gradient is as follows:

-

Flow Rate: 250 µL/min[7]

-

Column Temperature: 50°C[7]

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of lysophosphatidylcholines.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Mass Transitions:

-

22:0 Lyso-PC: m/z 580.5 → 184.1

-

22:0 Lyso-PC-d4 (Internal Standard): The exact transition will depend on the position of the deuterium labels. A common product ion for phosphocholine-containing lipids is m/z 184.1. The precursor ion will be shifted by +4 Da.

-

| Parameter | Typical Value |

| Source Temperature | 150°C |

| Desolvation Temperature | 600°C |

| Capillary Voltage | 3.0 - 4.0 kV |

| Cone Voltage | 20 - 40 V |

| Collision Energy | 15 - 30 eV |

Note: These parameters should be optimized for the specific instrument being used.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the quantitative analysis of 22:0 Lyso-PC and the metabolic pathway of lysophosphatidylcholines.

Caption: Quantitative analysis workflow for 22:0 Lyso-PC.

Lysophosphatidylcholine Signaling Pathways

Lysophosphatidylcholines are important signaling molecules that exert their effects through G protein-coupled receptors (GPCRs).[6] The binding of Lyso-PC to its receptor can initiate a cascade of intracellular events, leading to various physiological responses.

Caption: Metabolic pathways of Lysophosphatidylcholine.

The signaling cascades initiated by Lyso-PC binding to its receptors, such as G2A and GPR4, are complex and can involve multiple G protein subtypes, including Gs, Gi, and Gq.[8][9] This leads to the modulation of various downstream effectors.

Caption: Generalized Lyso-PC signaling pathway via GPCRs.

Conclusion

22:0 Lyso-PC-d4 is an indispensable tool for researchers in the fields of lipidomics and metabolomics. Its use as an internal standard enables the reliable quantification of endogenous lysophosphatidylcholines, providing valuable insights into their roles in health and disease. The detailed protocols and an understanding of the associated signaling pathways presented in this guide offer a solid foundation for the successful application of 22:0 Lyso-PC-d4 in mass spectrometry-based research. As our understanding of the lipidome continues to expand, the importance of such well-characterized internal standards will only continue to grow, paving the way for new discoveries and advancements in drug development and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Lyso-PC 22:0 (docosanoyl-12,12,13,13-Dâ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proton-sensing and lysolipid-sensitive G-protein-coupled receptors: a novel type of multi-functional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Landscape of 22:0 Lyso-PC: A Technical Guide for Researchers

An In-depth Examination of the Natural Abundance, Analysis, and Biological Significance of Behenoyl-Lysophosphatidylcholine

This technical guide provides a comprehensive overview of the natural abundance of 22:0 Lyso-PC (behenoyl-lysophosphatidylcholine) in various biological samples. It is intended for researchers, scientists, and drug development professionals interested in the analytical chemistry and potential biological roles of this specific lysophospholipid. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates relevant biological pathways.

Quantitative Abundance of 22:0 Lyso-PC in Biological Samples

The concentration of 22:0 Lyso-PC, a saturated lysophospholipid, varies across different biological matrices, species, and age groups. While comprehensive data across all tissue types remains an area of active research, existing studies provide valuable insights into its circulating levels.

| Biological Sample | Species | Age Group | Concentration (µM) | Notes |

| Blood | Human | Adult (>18 years) | 0.430 ± 0.085[1] | |

| Dried Blood Spot | Human | Neonates (0–1 month) | Median: 0.35 | Range: 0.15 - 0.72[2] |

| Dried Blood Spot | Human | Infants (>1 month - 1 year) | Median: 0.22 | Range: 0.09 - 0.45[2] |

| Dried Blood Spot | Human | Children & Adolescents (>1–18 years) | Median: 0.17 | Range: 0.08 - 0.33[2] |

| Dried Blood Spot | Human | Adults (>18 years) | Median: 0.19 | Range: 0.09 - 0.38[2] |

| Plasma | Human | N/A | Elevated in rotator cuff tear patients | Baseline concentration in healthy controls not provided.[3] |

| Liver Tissue | Mouse | N/A | Spatial distribution altered by toxin exposure | Baseline quantitative data not provided.[4] |

| Red Blood Cell Membrane | Human | N/A | Behenic acid (22:0) is a constituent fatty acid | Specific concentration of 22:0 Lyso-PC not quantified.[5] |

Note: The data presented is based on a limited number of studies. Further research is required to establish a more comprehensive understanding of 22:0 Lyso-PC distribution across a wider range of biological samples and species.

Experimental Protocols for the Quantification of 22:0 Lyso-PC

The accurate quantification of 22:0 Lyso-PC in biological samples typically involves lipid extraction, chromatographic separation, and detection by tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples

A common and effective method for extracting lysophospholipids from plasma or serum is a modified Bligh and Dyer method.

Materials:

-

Chloroform

-

Methanol

-

0.1 M NaCl solution

-

Internal Standard (e.g., 17:1 Lyso-PC or a deuterated 22:0 Lyso-PC standard)

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).

-

Add a known amount of the internal standard.

-

Add 1.2 mL of methanol and 600 µL of chloroform.

-

Vortex the mixture vigorously for 30 minutes at 4°C.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the phases.

-

Carefully collect the supernatant and transfer it to a new 4 mL clear vial.

-

To induce phase separation, add 1 mL of 0.1 M NaCl and 1 mL of chloroform.

-

Vortex for 10 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

The mixture will separate into two layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., 1:1 chloroform/methanol) for LC-MS/MS analysis.[6]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm ID × 10 mm, 5 µM particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Methanol/water/NH₄OH (90:10:0.1, v/v/v)

-

Mobile Phase B: 5 mM ammonium acetate in Methanol/water (90:10, v/v)

-

Gradient Elution: A gradient is typically used to separate the lysophospholipids. An example gradient could be:

-

0-3 min: 100% A at 0.2 mL/min

-

3-5 min: Linear gradient to 100% B, increase flow to 0.8 mL/min

-

5-10 min: 100% B at 0.8 mL/min

-

10-11 min: Return to 100% A, decrease flow to 0.2 mL/min

-

11-12 min: 100% A at 0.2 mL/min[7]

-

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: For 22:0 Lyso-PC, the [M+H]⁺ ion is m/z 580.4.

-

Product Ion: The characteristic product ion for lysophosphatidylcholines is the phosphocholine headgroup fragment at m/z 184.[8][9]

-

MRM Transition for 22:0 Lyso-PC: 580.4 → 184.0

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used. A collision energy of around 24 V has been reported for LPC analysis.[8]

Quantification: A calibration curve is constructed using known concentrations of a 22:0 Lyso-PC standard with the internal standard. The concentration of 22:0 Lyso-PC in the biological sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.[8]

Signaling Pathways and Experimental Workflows

General Experimental Workflow for 22:0 Lyso-PC Quantification

The following diagram illustrates a typical workflow for the analysis of 22:0 Lyso-PC from biological samples.

Caption: Experimental workflow for 22:0 Lyso-PC quantification.

Lysophosphatidylcholine Signaling Pathway

Lysophosphatidylcholines, including 22:0 Lyso-PC, can act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates a cascade of intracellular events that can influence various cellular processes.

Caption: Simplified Lysophosphatidylcholine signaling pathway.

References

- 1. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]

- 2. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A lipid metabolite lipidomics assay for prediction and severity evaluation of rotator cuff injury [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. imrpress.com [imrpress.com]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. pnas.org [pnas.org]

An In-depth Technical Guide to 1-Behenoyl(d4)-2-hydroxy-sn-glycero-3-phosphocholine (22:0 Lyso-PC-d4)

This guide provides detailed information on the commercial sources and chemical synthesis of 22:0 Lyso-PC-d4 (1-docosanoyl-12,12,13,13-d4-sn-glycero-3-phosphocholine). This deuterated lysophospholipid is a critical internal standard for mass spectrometry-based lipidomics, particularly in the study of metabolic disorders like X-linked adrenoleukodystrophy (X-ALD).[1] Its stable isotope label allows for precise quantification of its non-deuterated counterpart and other very long-chain lysophosphatidylcholines in complex biological samples.[2][3]

Commercial Sources

22:0 Lyso-PC-d4 is available from several specialized chemical suppliers. The most common form features deuterium atoms on the behenoyl acyl chain. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | Catalog Number (Example) | Purity | Molecular Formula | Labeled CAS Number |

| Cambridge Isotope Laboratories, Inc. | Lyso-PC 22:0 (docosanoyl-12,12,13,13-D₄, 98%) | DLM-10500 | ≥95% | C₃₀H₅₈D₄NO₇P | 2483831-14-5 |

| MedChemExpress | 22:0 Lyso-PC-d4 | HY-135431S | >98% | C₃₀H₅₈D₄NO₇P | Not Specified |

| InvivoChem | 22:0 Lyso-PC-d4 | V9329 | >98% | C₃₀H₅₈D₄NO₇P | Not Specified |

| Fisher Scientific (Distributor) | Cambridge Isotope Laboratories LYSO-PC 22:0 (DOCOSANOYL-12,12,13,13-D4, 98, 5 MG) | 50-163-0822 | ≥95% | C₃₀H₅₈D₄NO₇P | 2483831-14-5 |

Note: Product availability, catalog numbers, and specifications are subject to change. Researchers should consult the respective vendor's website for the most current information.

Chemical Synthesis Overview

The synthesis of 22:0 Lyso-PC-d4 is a multi-step process that is not commonly performed in non-specialized laboratories due to the complexity of introducing the deuterium label and preventing acyl migration.[4][5] The general strategy involves two key stages:

-

Synthesis of Deuterated Behenic Acid: The precursor fatty acid, behenic acid (22:0), is deuterated at specific positions.

-

Acylation of Glycerophosphocholine: The deuterated behenic acid is activated and used to selectively acylate the sn-1 position of a glycerophosphocholine (GPC) backbone.

The following diagram illustrates the general synthetic workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for lysophospholipid synthesis, such as the acylation of GPC with a fatty acid anhydride.[6][7]

Part 1: Preparation of Behenic Anhydride-d4

-

Starting Material: Commercially available Behenic acid-12,12,13,13-d4.

-

Anhydride Formation:

-

Dissolve Behenic acid-d4 (2 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

-

Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1 equivalent) to the solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent under reduced pressure to yield the crude Behenic anhydride-d4, which can be used in the next step without further purification.

-

Part 2: Acylation of sn-Glycero-3-Phosphocholine (GPC)

-

Reactant Preparation:

-

Suspend cadmium chloride complex of sn-glycero-3-phosphocholine (GPC) (1 equivalent) in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and pyridine.

-

Add the Behenic anhydride-d4 (1.5-2 equivalents) prepared in Part 1 to the GPC suspension.

-

-

Reaction:

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to 40-50°C and stir under an inert atmosphere for 24-48 hours. The use of a catalyst and heat promotes the regioselective acylation at the sn-1 position.[8]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a small amount of water.

-

Remove the solvents under high vacuum.

-

The crude product is purified using column chromatography on silica gel. A typical elution gradient would be a mixture of chloroform, methanol, and water, gradually increasing the polarity to elute the final product.

-

Collect fractions containing the desired product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent to yield 22:0 Lyso-PC-d4 as a white solid.

-

-

Characterization:

-

Confirm the structure and purity using ¹H-NMR, ³¹P-NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and deuterium incorporation.

-

Application in Research: Lipidomics Workflow

22:0 Lyso-PC-d4 is primarily used as an internal standard in quantitative mass spectrometry to ensure accuracy and reproducibility. The workflow involves adding a known amount of the deuterated standard to a biological sample before processing.

This process corrects for sample loss during extraction and variability in instrument response, allowing for the precise measurement of endogenous 22:0 Lyso-PC levels.[1] This is crucial for diagnosing and monitoring diseases where very long-chain fatty acid metabolism is impaired.

References

- 1. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lysophosphatidylcholine 22:0 (docosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10500-0.005 [isotope.com]

- 4. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel reactions in acyl editing of phosphatidylcholine by lysophosphatidylcholine transacylase (LPCT) and acyl-CoA:glycerophosphocholine acyltransferase (GPCAT) activities in microsomal preparations of plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylation of 2-acyl-glycerophosphocholine in guinea-pig heart microsomal fractions - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 22:0 Lyso-PC-d4: A Technical Guide

This guide provides an in-depth overview of the stability and recommended storage conditions for 22:0 Lyso-PC-d4 (1-docosanoyl-d4-sn-glycero-3-phosphocholine), a deuterated lysophosphatidylcholine used as an internal standard or tracer in metabolomics and mass spectrometry-based research. Proper handling and storage are critical to ensure its integrity and the accuracy of experimental results.

Chemical Stability and Degradation Profile

22:0 Lyso-PC-d4 is a saturated monoglycerophospholipid, which contributes to its relatively high stability compared to its unsaturated counterparts. However, like all lysophosphatidylcholines, it is susceptible to chemical degradation, primarily through hydrolysis and, to a lesser extent, oxidation.

Hydrolysis: The ester bond at the sn-1 position is the primary site of hydrolysis, which would yield behenic acid-d4 and glycerophosphocholine. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Studies on similar saturated phosphatidylcholines have shown that the hydrolysis follows pseudo-first-order kinetics. The minimum rate of hydrolysis occurs at a pH of approximately 6.5.[1] In aqueous solutions, enzymatic degradation can also occur via lysophospholipases.

Hygroscopicity: The solid form of lysophosphatidylcholines is known to be hygroscopic due to the presence of the choline headgroup. Absorption of moisture can lead to a change in the physical state from a powder to a waxy or gum-like substance and can accelerate hydrolysis.

Oxidation: As a saturated lipid, 22:0 Lyso-PC-d4 is not susceptible to peroxidation at the fatty acid chain. However, exposure to strong oxidizing agents should be avoided.

Incompatibilities: Contact with strong acids, strong bases, and strong oxidizing agents should be avoided as they can catalyze the degradation of the molecule.[2]

Recommended Storage Conditions

To ensure the long-term stability of 22:0 Lyso-PC-d4, the following storage conditions are recommended. Adherence to these conditions is crucial for maintaining the chemical purity and isotopic enrichment of the compound.

| Parameter | Solid Form | In Organic Solvent | Aqueous Solution |

| Temperature | -20°C | -20°C | Not Recommended for Storage |

| Atmosphere | Standard Atmosphere | Inert Gas (Argon or Nitrogen) | N/A |

| Container | Glass vial with Teflon-lined cap | Glass vial with Teflon-lined cap | N/A |

| Light | Protect from light | Protect from light | N/A |

| Duration | ≥ 1 year | Months (check manufacturer's data) | ≤ 1 day |

Data compiled from multiple sources.[3][4][5][6]

Handling Procedures

Proper handling techniques are essential to prevent contamination and degradation of 22:0 Lyso-PC-d4.

-

Solid Form: Before opening the vial, it is crucial to allow the container to equilibrate to room temperature. This prevents the condensation of moisture onto the cold solid, which can accelerate degradation.

-

Solutions in Organic Solvents: When preparing and handling solutions of 22:0 Lyso-PC-d4 in organic solvents, use only glass or stainless steel equipment. Plastic pipette tips and containers should be avoided as they can leach impurities into the solvent. The solution should be stored under an inert atmosphere to prevent any potential long-term oxidative degradation.

-

Aqueous Solutions: Due to the limited stability of lysophosphatidylcholines in aqueous environments, it is recommended to prepare these solutions fresh for each experiment. Storage of aqueous solutions for more than 24 hours is not advised.[3]

Experimental Protocols

Stability Testing Protocol

A general protocol for assessing the stability of 22:0 Lyso-PC-d4 involves incubating the compound under various conditions and analyzing its purity over time.

-

Sample Preparation: Prepare multiple aliquots of 22:0 Lyso-PC-d4 in the desired format (solid or dissolved in a relevant solvent).

-

Storage Conditions: Store the aliquots under a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) and, if in solution, different pH values.

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Analysis: Analyze the purity of the retrieved sample using a suitable analytical method, such as HPLC-ELSD or LC-MS/MS, to quantify the amount of remaining 22:0 Lyso-PC-d4 and identify any degradation products.

-

Data Evaluation: Plot the percentage of remaining 22:0 Lyso-PC-d4 against time for each condition to determine the degradation kinetics.

Analytical Method for Purity Assessment by HPLC-ELSD

This method allows for the quantification of 22:0 Lyso-PC-d4 and its potential hydrolytic degradation product, behenic acid-d4.[7]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with an Evaporative Light Scattering Detector (ELSD).

-

Column: Silica-based normal-phase column (e.g., Allsphere silica, 5 µm).

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Chloroform/Methanol (e.g., 70:30, v/v)

-

Mobile Phase B: Chloroform/Methanol/Water/Ammonia (e.g., 45:45:9.5:0.5, v/v/v/v)

-

-

Gradient Program: A linear gradient starting with a high concentration of Mobile Phase A and increasing the proportion of Mobile Phase B over the run.

-

Flow Rate: Approximately 1 mL/min.

-

Detector Settings (ELSD):

-

Nebulizer Temperature: e.g., 30-40°C

-

Evaporator Temperature: e.g., 50-60°C

-

Gas Flow Rate: e.g., 1.5 L/min

-

-

Quantification: An external standard calibration curve is constructed using standards of known concentrations of 22:0 Lyso-PC-d4.

Visualizations

Degradation Pathway

The primary non-enzymatic degradation pathway for 22:0 Lyso-PC-d4 in the presence of water is hydrolysis.

Caption: Hydrolytic degradation of 22:0 Lyso-PC-d4.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for conducting a stability study of 22:0 Lyso-PC-d4.

Caption: A typical workflow for a stability study.

Metabolic Pathways of Lysophosphatidylcholine

In a biological context, lysophosphatidylcholines are part of a dynamic metabolic cycle.

Caption: Enzymatic pathways of LPC metabolism.

References

- 1. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the hydrolysis of phosphatidylcholine and lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of Saturated Soybean Phosphatidylcholine in Aqueous Liposome Dispersions | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 22:0 Lyso-PC using 22:0 Lyso-PC-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (Lyso-PCs) are a class of lipids that play crucial roles in various biological processes, including cell signaling and membrane homeostasis. Alterations in their levels have been implicated in several diseases, making their accurate quantification essential for biomarker discovery and clinical research. This document provides a detailed protocol for the quantification of 22:0 Lysophosphatidylcholine (22:0 Lyso-PC) in biological samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with 22:0 Lyso-PC-d4 as a stable isotope-labeled internal standard.

Stable isotope-labeled internal standards, such as 22:0 Lyso-PC-d4, are the gold standard for quantitative mass spectrometry.[1][2] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they co-elute during chromatography and experience similar ionization efficiency and matrix effects.[1][3] This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to highly reliable and reproducible quantitative data.[1][4]

Experimental Protocols

This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 22:0 Lyso-PC.

Materials and Reagents

-

Analytes and Internal Standard:

-

22:0 Lyso-PC (1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

22:0 Lyso-PC-d4 (docosanoyl-d4-1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine)[5]

-

-

Solvents (LC-MS Grade):

-

Methanol

-

Acetonitrile

-

Isopropanol

-

Water

-

Chloroform

-

Methyl-tert-butyl ether (MTBE)

-

-

Additives:

-

Formic Acid

-

Ammonium Acetate

-

-

Biological Matrix:

-

Human Plasma (or other relevant biological samples)

-

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for accurate quantification. The following is a modified Bligh-Dyer liquid-liquid extraction protocol. The internal standard, 22:0 Lyso-PC-d4, should be added to the sample before extraction to account for any analyte loss during the process.[2]

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 22:0 Lyso-PC-d4 internal standard working solution (e.g., 10 µg/mL in methanol).

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic layer containing the lipids using a glass syringe.

-

Dry the extracted lipids under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 v/v acetonitrile:water with 10 mM ammonium acetate) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase separation using a C18 column is a common and effective method for analyzing Lyso-PCs.

| Parameter | Recommended Condition |

| LC System | ACQUITY UPLC I-Class System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 55°C[6] |

| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid |

| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.5 | |

| 12.0 | |

| 12.5 | |

| 15.0 |

Mass Spectrometry (MS/MS) Conditions

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

| Parameter | Recommended Condition |

| MS System | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.8 kV |

| Source Temperature | 150°C[7] |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 150 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The characteristic fragmentation of Lyso-PCs in positive ion mode involves the neutral loss of the phosphocholine headgroup, resulting in a product ion at m/z 184.1.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 22:0 Lyso-PC | 580.4 | 184.1 | 0.05 | 40 | 25 |

| 22:0 Lyso-PC-d4 | 584.4 | 184.1 | 0.05 | 40 | 25 |

Note: Precursor m/z values correspond to the [M+H]+ adduct. The exact m/z may vary slightly based on instrument calibration.

Data Presentation and Analysis

Calibration Curve and Quality Controls

A calibration curve should be prepared by spiking known concentrations of 22:0 Lyso-PC into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the internal standard (22:0 Lyso-PC-d4). Quality control (QC) samples at low, medium, and high concentrations should also be prepared to assess the accuracy and precision of the method.

Example Calibration and QC Concentrations:

| Sample Type | 22:0 Lyso-PC Concentration (ng/mL) | 22:0 Lyso-PC-d4 Concentration (ng/mL) |

| Calibration Standard 1 | 1 | 100 |

| Calibration Standard 2 | 5 | 100 |

| Calibration Standard 3 | 10 | 100 |

| Calibration Standard 4 | 50 | 100 |

| Calibration Standard 5 | 100 | 100 |

| Calibration Standard 6 | 500 | 100 |

| Calibration Standard 7 | 1000 | 100 |

| QC Low | 15 | 100 |

| QC Medium | 250 | 100 |

| QC High | 750 | 100 |

Quantitative Analysis

The concentration of 22:0 Lyso-PC in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for 22:0 Lyso-PC quantification.

Lysophosphatidylcholine Signaling Pathway

Caption: Simplified Lyso-PC signaling pathway.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. chromforum.org [chromforum.org]

- 4. texilajournal.com [texilajournal.com]

- 5. Lysophosphatidylcholine 22:0 (docosanoyl-12,12,13,13-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-10500-0.005 [isotope.com]

- 6. med.und.edu [med.und.edu]

- 7. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Lipid Analysis Using 22:0 Lyso-PC-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of lipids that play crucial roles in a variety of biological processes and are implicated in the pathophysiology of several diseases, including cardiovascular disease and X-linked adrenoleukodystrophy (X-ALD). Accurate quantification of LPC species in biological matrices is therefore essential for both basic research and clinical applications. This document provides detailed application notes and protocols for the quantitative analysis of lysophosphatidylcholines using 22:0 Lyso-PC-d4 as an internal standard. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for lipidomics.

Data Presentation: Quantitative Data Summary

The use of 22:0 Lyso-PC-d4 as an internal standard allows for the accurate quantification of various LPC species across different biological samples. Below is a summary of representative quantitative data obtained from human plasma samples, comparing concentrations in healthy individuals to those with specific disease states.

| Lipid Species | Healthy Controls (µM) | Obese Subjects (µM) | Cancer Patients with Weight Loss (µM) | Reference |

| Total LPC | 311 ± 73 | 226 ± 59 | 207 ± 59 | [1][2] |

| LPC 16:0 | 146 ± 37 | Significantly Lower | - | [1] |

| LPC 18:0 | 56.5 ± 14.9 | Significantly Lower | - | [1] |

| LPC 18:1 | 28.4 ± 12.5 | Significantly Lower | - | [1] |

| LPC 18:2 | 34.5 ± 12.5 | Significantly Lower | - | [1] |

Values are presented as mean ± standard deviation. The data indicates a general trend of decreased plasma LPC concentrations in certain disease states compared to healthy controls.

Experimental Protocols

A robust and reproducible experimental protocol is critical for accurate lipid quantification. The following sections detail the key steps from sample preparation to data acquisition.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting lipids from plasma samples.

Materials:

-

Plasma samples

-

22:0 Lyso-PC-d4 internal standard solution (in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Reconstitution solvent (e.g., Methanol/Chloroform 1:1, v/v)

Procedure:

-

Thaw plasma samples on ice.

-

To a 15 mL glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of 22:0 Lyso-PC-d4 internal standard to each sample. The final concentration of the internal standard should be within the linear range of the instrument.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-